Enhanced Lipophilicity: Boc-3-chloro-L-alanine (XlogP 1.1) vs. Boc-L-alanine (XlogP 0.9)
The β-chlorine substituent increases the computed octanol-water partition coefficient (XlogP) of Boc-3-chloro-L-alanine to 1.1, compared with 0.9 for the non-halogenated parent compound Boc-L-alanine [1]. The measured experimental LogP for Boc-3-chloro-L-alanine is 1.59, confirming a substantially hydrophobic character exceeding the predicted value . This +0.2 XlogP increment, driven by the chlorine's inductive electron-withdrawing effect and increased polarizable surface area, represents an approximately 1.6-fold increase in octanol/water partition at equimolar concentration.
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP) / experimental LogP |
|---|---|
| Target Compound Data | XlogP = 1.1; experimental LogP = 1.594 (Boc-3-chloro-L-alanine) |
| Comparator Or Baseline | XlogP = 0.9 (Boc-L-alanine, CAS 15761-38-3) |
| Quantified Difference | ΔXlogP = +0.2 (~1.6-fold increase in octanol-water partition); experimental LogP = 1.59 |
| Conditions | XlogP: atom-additive calculation method (PubChem/Chem960); experimental LogP: QSAR modeling (chem960.com) |
Why This Matters
For medicinal chemistry and peptide design, a higher LogP translates to improved passive membrane permeability; a ΔLogP of +0.2–0.7 relative to the non-chlorinated analog can meaningfully alter cellular uptake and intracellular target engagement without resorting to bulkier hydrophobic side-chain modifications.
- [1] BaseChem. Boc-L-alanine (CAS 15761-38-3). Computed Properties: XlogP = 0.9. View Source
